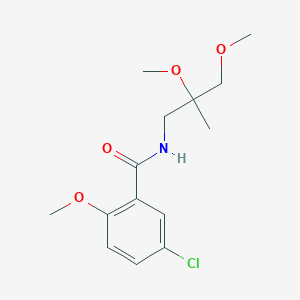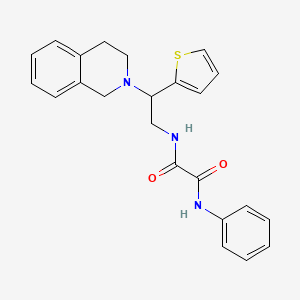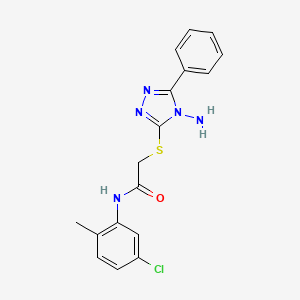
N-(1,3-benzodioxol-5-yl)-3-benzylsulfonylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-3-benzylsulfonylpropanamide, commonly referred to as BDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDP is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation.
Aplicaciones Científicas De Investigación
Antibacterial Applications
- Synthesis and Antibacterial Activity: Compounds related to N-(1,3-benzodioxol-5-yl)-3-benzylsulfonylpropanamide have been synthesized and evaluated for their antibacterial activities. For instance, N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives showed moderate antibacterial properties against various bacteria strains, indicating potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Anticancer Potential
- Anticancer and Antimicrotubule Agents: Derivatives featuring the 1,3-benzodioxol moiety have been synthesized and evaluated for their anticancer activities. Some compounds, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, exhibited significant antiproliferative activity against cancer cell lines, suggesting a role in cancer treatment by inhibiting tubulin polymerization (Jonathan A Stefely et al., 2010).
Herbicidal Activity
- Herbicidal Applications: While not directly related to the exact compound , derivatives of benzodioxole have been explored for their herbicidal activity. For example, dimethylpropynylbenzamides, representing a group of benzamides, have shown herbicidal activity against annual and perennial grasses, indicating the potential utility of benzodioxole derivatives in agriculture (K. Viste et al., 1970).
Enzyme Inhibition for Neuroprotection
- Neuroprotective Drug Potential: Certain derivatives have been investigated for their ability to modulate glutamate receptors, potentially offering a new class of neuroprotective drugs. This suggests that modifications of the benzodioxolyl sulfonamide structure could lead to compounds with significant therapeutic applications in neurology and psychiatry (U. Stäubli et al., 1994).
Synthesis and Biological Evaluation
- Eco-sustainable Synthesis: Research into 2-phenyl 1,3-benzodioxole derivatives, related structurally to the compound , highlights an eco-friendly synthesis approach with applications in anticancer, antibacterial, and DNA-binding studies. This indicates the potential for developing environmentally friendly synthesis methods for related compounds with biological activities (Sayanti Gupta et al., 2016).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-benzylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-17(18-14-6-7-15-16(10-14)23-12-22-15)8-9-24(20,21)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVPGHRQVFIIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2441032.png)



![2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2441037.png)
![N-(3-(diethylamino)propyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2441040.png)

![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2441044.png)

![2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2441046.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole](/img/structure/B2441050.png)
![N-(3-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2441052.png)
![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2441054.png)